CCT373567: An In-Depth Technical Guide on its Mechanism of Action as a BCL6 Inhibitor
CCT373567: An In-Depth Technical Guide on its Mechanism of Action as a BCL6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT373567 is a potent and selective small-molecule inhibitor of the transcriptional repressor B-cell lymphoma 6 (BCL6). This document provides a comprehensive overview of the mechanism of action of CCT373567, detailing its molecular interactions, cellular effects, and the broader signaling context of BCL6 inhibition. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the relevant signaling pathways and experimental workflows are included to enhance understanding.
Introduction to BCL6 as a Therapeutic Target
B-cell lymphoma 6 (BCL6) is a master transcriptional repressor crucial for the formation of germinal centers (GCs) during the adaptive immune response.[1][2] It orchestrates the proliferation and survival of GC B-cells by suppressing genes involved in cell cycle control, DNA damage response, and terminal differentiation.[3][4] Dysregulation and constitutive expression of BCL6 are hallmarks of several B-cell malignancies, most notably diffuse large B-cell lymphoma (DLBCL), making it a compelling therapeutic target.[5][6] BCL6 exerts its repressive function by recruiting corepressor complexes, such as SMRT and NCOR, to its BTB domain, which then modify chromatin to silence target gene expression.[1][5] Small-molecule inhibitors that disrupt the BCL6-corepressor protein-protein interaction (PPI) can reactivate the expression of BCL6 target genes, leading to anti-proliferative effects in BCL6-dependent cancer cells.[1][5]
CCT373567: A Potent BCL6 Inhibitor
CCT373567 is a selective inhibitor of BCL6.[7][8] It is the non-degrading isomer of the BCL6 molecular glue degrader, CCT373566.[7][8] While CCT373566 induces the degradation of the BCL6 protein, CCT373567 acts as a direct antagonist, blocking the recruitment of corepressors to the BCL6 BTB domain.[7] This distinction is critical for understanding its specific mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for CCT373567 and its related compound, CCT373566, from in vitro assays.
| Compound | Assay Type | Target | IC50 (nM) | Cell Lines Tested | Reference |
| CCT373567 | TR-FRET | BCL6 | 2.9 | N/A | [9] |
| CCT373566 | TR-FRET | BCL6 | 2.2 | N/A | [10] |
| CCT373567 | Antiproliferative Assay | N/A | See publication | HT, Karpas 422, SU-DHL-4, OCI-Ly1, OCI-Ly3 | [7] |
| CCT373566 | Antiproliferative Assay | N/A | See publication | HT, Karpas 422, SU-DHL-4, OCI-Ly1, OCI-Ly3 | [7] |
Mechanism of Action of CCT373567
CCT373567 functions by directly binding to the lateral groove of the BCL6 BTB domain.[1] This binding event physically obstructs the interaction between BCL6 and its corepressors, SMRT and NCOR.[1][5] By preventing the assembly of the BCL6 repressive complex, CCT373567 leads to the derepression of BCL6 target genes.
The re-expression of these target genes, which include key cell cycle inhibitors and apoptosis regulators, results in the observed anti-proliferative effects in BCL6-dependent cancer cells.[5]
Signaling Pathway
The following diagram illustrates the BCL6 signaling pathway and the point of intervention for CCT373567.
Caption: BCL6 recruits corepressors to repress target genes. CCT373567 inhibits this interaction.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of CCT373567.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the BCL6-corepressor interaction in a biochemical setting.
Protocol:
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Reagents:
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Recombinant human BCL6 BTB domain (GST-tagged)
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Biotinylated SMRT corepressor peptide
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Europium-labeled anti-GST antibody (donor fluorophore)
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Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
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Assay buffer (e.g., PBS with 0.01% Tween-20)
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CCT373567 at various concentrations
-
-
Procedure:
-
Add GST-BCL6, biotin-SMRT peptide, and CCT373567 to a 384-well microplate.
-
Incubate for 30 minutes at room temperature.
-
Add the Eu-anti-GST antibody and Streptavidin-APC.
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Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.
-
-
Data Analysis:
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Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the CCT373567 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Antiproliferation Assay
This assay measures the effect of CCT373567 on the growth of cancer cell lines.
Protocol:
-
Cell Lines:
-
BCL6-dependent DLBCL cell lines (e.g., HT, Karpas 422, SU-DHL-4, OCI-Ly1)
-
BCL6-low expressing cell line (e.g., OCI-Ly3) as a negative control
-
-
Procedure:
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Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of CCT373567.
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Incubate for a specified period (e.g., 72 hours or 14 days).
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Assess cell viability using a suitable method (e.g., CellTiter-Glo®, resazurin reduction).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control.
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Plot the percentage of viable cells against the log of the CCT373567 concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of CCT373567.
References
- 1. ashpublications.org [ashpublications.org]
- 2. BCL6 - Wikipedia [en.wikipedia.org]
- 3. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
